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2-Pentadecanone odor and flavor profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Pentadecanone

CAS No.: 2345-28-0

Cat. No.: S573501

Chemical Identity and Properties

The table below summarizes the core identifier and basic physical properties of 2-Pentadecanone.

Property Type Value

CAS Registry Number 2345-28-0 [1] [2] [3]

Systematic Name Pentadecan-2-one [1] [2]

Molecular Formula C15H300 [1] [2] [3]

Molecular Weight 226.40 g/mol [1] [3] [4]

Physical State White to almost white solid (powder to crystal) [3] [4]
Melting Point 37 °Cto41°C[1][3][4]

Boiling Point 293 °C t0 294 °C @ 760 mmHg [1] [3]

Water Solubility Insoluble in water [3] / 0.4683 mg/L @ 25°C (est) [1]

Odor and Flavor Profile
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The following table details the sensory characteristics of 2-Pentadecanone as reported in the databases.

Characteristic Description

Odor Type Floral [1] [3]

Odor At 10.00% in dipropylene glycol: fresh jasmin, celery [1] [3]. Also described as fatty,
Description oily, waxy, and burnt [1].

Aroma Detection: 1 to 7 ppb. Aroma at 1.0%: chemical-like, fruity green, dairy-like fatty and
Threshold waxy with blueberry and cognac notes [3].

Flavor Type Fatty [1]

Taste Fatty, spicy, floral [1]. At 50 ppm: berry, blueberry fruity, waxy fatty, hay-like green
Description with a dairy aftertaste [3].

Primary Uses Flavoring agent to impart fatty, slightly spicy, and floral nuances in butter, cheese,

meat, and various fruit flavors [1] [3].

Biosynthesis Pathway for Production

While not a signaling pathway, one search result [5] reviews the microbial biosynthesis of methyl ketones
like 2-Pentadecanone as promising biofuels. The diagram below outlines the core "fatty acid -oxidation

derived pathway" used in engineered microorganisms.
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Microbial biosynthesis of methyl ketones via the (3-oxidation pathway.

This pathway leverages fatty acyl-CoA as a primary substrate. It enters a modified B-oxidation pathway
that is blocked from proceeding to completion, ultimately being converted to methyl ketones by the enzyme
thioesterase [5]. Optimizing this pathway in microbes like Saccharomyces cerevisiae is a key research focus

for sustainable production [5].

Information Limitations and Further Research

The search results provide foundational data but lack the depth for a full whitepaper. Key limitations include:

¢ No Experimental Protocols: The search results do not contain detailed methodologies for analysis

or synthesis.
¢ Limited Recent Data: Much of the flavor and odor data comes from sources that are several years

old and may not reflect the latest research.
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¢ No Drug Development Context: The information is centered on 2-Pentadecanone's use as a
flavoring agent or biofuel precursor, with no mention of pharmacological activity or relevance to drug
development.

For the detailed experimental data required by your audience, I suggest:

e Consulting Specialized Databases: Search directly in scientific literature databases like PubMed,
SciFinder, or Google Scholar for recent journal articles on its analysis in specific matrices (food,

botanical extracts).
¢ Reviewing Patents: Search for patents from flavor and fragrance companies, which often contain

detailed synthesis and application methods.

e Supplier Documentation: Contact chemical suppliers like Sigma-Aldrich, TClI America, or Firmenich
directly for technical data sheets (TDS) and certificates of analysis (CoA) which may contain more
specific analytical data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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